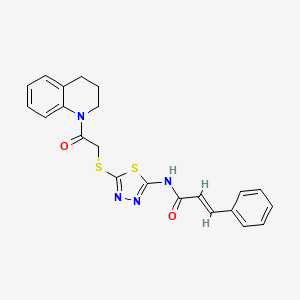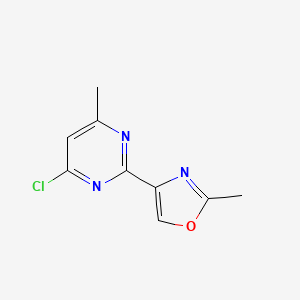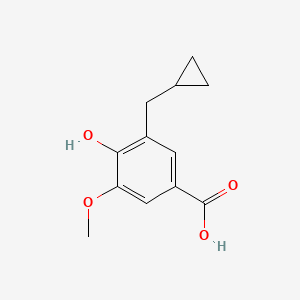
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide is a unique organic compound that combines several functional groups, including a quinoline, thiadiazole, and cinnamamide moieties. This compound stands out due to its potential biological and pharmaceutical activities, making it a subject of significant interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Reactions: The synthesis begins with the preparation of the 3,4-dihydroquinolin-1(2H)-yl derivative, which is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiadiazole Formation: The 1,3,4-thiadiazole ring is then introduced by reacting the intermediate with thiosemicarbazide in the presence of oxidizing agents.
Coupling with Cinnamamide: Finally, the thiadiazole derivative undergoes a coupling reaction with cinnamamide under conditions that may include catalysts such as EDCI/HOBt to yield the final compound.
Industrial Production Methods
While industrial-scale synthesis would follow similar steps, optimization for yield, purity, and cost-effectiveness involves advanced techniques such as continuous flow chemistry, catalytic optimization, and green chemistry practices to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and nitrogen atoms, forming sulfoxides or sulfonamides.
Reduction: Reduction can occur at the carbonyl groups, potentially yielding alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can be facilitated at various positions, particularly on the quinoline and thiadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, mCPBA.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for Substitution: Palladium catalysts for cross-coupling reactions, such as Suzuki or Heck reactions.
Major Products
Oxidation: Sulfoxides or sulfonamides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline or thiadiazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used as a building block for synthesizing complex organic molecules.
Acts as a ligand in coordination chemistry studies.
Biology
Potential antiviral and antibacterial agent due to its unique structure.
Studied for its enzyme inhibitory properties, targeting enzymes like kinases.
Medicine
Investigated for anticancer activities, showing potential in inhibiting cancer cell proliferation.
Explored for neuroprotective effects, possibly acting on the central nervous system.
Industry
Used in the synthesis of specialty chemicals and pharmaceuticals.
Potential application in material science for developing novel polymers or surface coatings.
Wirkmechanismus
The mechanism of action varies depending on the specific application:
Anticancer: May inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Antibacterial/Antiviral: Likely disrupts cellular processes critical for microbial survival and replication.
Neuroprotective: Possible modulation of neurotransmitter receptors or inhibition of neurotoxic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-((2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide: Lacks the quinoline moiety.
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-hydroxyethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide: Contains a hydroxyl group instead of a carbonyl group in the ethyl chain.
Uniqueness
The presence of the quinoline moiety provides additional binding sites and enhances the compound's biological activity.
The combination of functional groups makes it versatile for various chemical modifications and applications.
This detailed overview should help understand the multifaceted aspects of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cinnamamide. Want to dive deeper into any specific section?
Eigenschaften
IUPAC Name |
(E)-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c27-19(13-12-16-7-2-1-3-8-16)23-21-24-25-22(30-21)29-15-20(28)26-14-6-10-17-9-4-5-11-18(17)26/h1-5,7-9,11-13H,6,10,14-15H2,(H,23,24,27)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQATDWNKHMWGO-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-chloro-2,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2693013.png)




![(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(thiophen-2-yl)ethene-1-sulfonamide](/img/structure/B2693024.png)






